1-(4-Methyl-3-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives, characterized by the presence of a nitropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The systematic name reflects its structural components, where the piperazine ring is substituted with a 4-methyl-3-nitropyridine group.
This compound can be sourced from chemical databases such as PubChem, where it is cataloged with various identifiers, including its molecular formula and molecular weight of 222.25 g/mol. It is classified under organic compounds, specifically as a piperazine derivative with potential applications in pharmacology and medicinal chemistry.
The synthesis of 1-(4-Methyl-3-nitropyridin-2-yl)piperazine typically involves several key steps:
The general reaction can be summarized as follows:
The molecular structure of 1-(4-Methyl-3-nitropyridin-2-yl)piperazine features a piperazine ring connected to a nitropyridine substituent. The structure can be depicted using the following data:
The structural arrangement allows for potential interactions with biological targets due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups, which influence its reactivity and binding properties.
1-(4-Methyl-3-nitropyridin-2-yl)piperazine can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action of 1-(4-Methyl-3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets within biological systems. The nitropyridine moiety may interact with various enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties by disrupting cellular processes associated with these targets .
1-(4-Methyl-3-nitropyridin-2-yl)piperazine exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological assays and its suitability for various applications.
The compound has several applications in scientific research:
Nitropyridinylpiperazine hybrids constitute a versatile pharmacophore platform in drug discovery. The piperazine ring contributes conformational flexibility, basicity (pKa ~9), and hydrogen-bond acceptor/donor capabilities, facilitating interactions with biological targets. Concurrently, the electron-deficient nitro group enhances electrophilicity at adjacent carbon centers, enabling nucleophilic substitution reactions critical for synthesizing elaborated derivatives [5] [7]. This synergy enables three key applications:
Table 1: Biological Activities of Representative Nitropyridinylpiperazine Derivatives
Compound | Biological Target | Key Activity (IC₅₀ or Kᵢ) | Significance |
---|---|---|---|
5b | Urease | 2.0 ± 0.73 µM | >10x more potent than thiourea standard |
7e | Urease | 2.24 ± 1.63 µM | Low hemolysis, high biocompatibility |
5j (Carbodithioate) | Urease | 5.16 ± 2.68 µM | Enhanced binding via carbodithioate moiety |
⁹⁹ᵐTcN-[7] (Radioligand) | 5-HT₇ Receptor | Low nanomolar Kᵈ | Potential glioblastoma imaging agent |
While direct biological data on 1-(4-Methyl-3-nitropyridin-2-yl)piperazine is sparse, its structure-activity relationship (SAR) can be inferred from closely related analogs:
Table 2: Synthetic Routes to Nitropyridinylpiperazines and Key Derivatives
Starting Material | Reaction Conditions | Product | Yield | Application Ref. |
---|---|---|---|---|
2-Chloro-3-nitropyridine + Piperazine | Acetonitrile, reflux, 12 h | 1-(3-Nitropyridin-2-yl)piperazine (3) | 65% | Urease inhibitor precursor [2] |
(3) + 2-Chloro-N-arylacetamides | K₂CO₃, CH₃CN, reflux, 18-36 h | N-Aryl-2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]acetamides (5a-o) | 50-70% | Urease inhibitors [2] |
(3) + CS₂ + 2-Chloroacetamides | NaOAc, Methanol, reflux, 8-16 h | Carbodithioate derivatives (5a–5n) | 62-88% | Urease inhibitors [7] |
2-Amino-5-methylpyridine | Oxidation, Chlorination, then Piperazine substitution | 1-(4-Methyl-3-nitropyridin-2-yl)piperazine analogs | Moderate | Kinase inhibitor intermediates [5] |
Despite its potential, 1-(4-Methyl-3-nitropyridin-2-yl)piperazine remains underexplored, presenting key research gaps:
Deficiency in Direct Biological Screening: No published IC₅₀, Kᵢ, or cellular activity data exists specifically for this compound. Priority Objective: Perform in vitro screening against urease (following established indophenol assays [2] [7]) and neurological targets (e.g., 5-HT₇R binding assays [3]) to establish baseline potency compared to unmethylated and C5-methyl analogs.
Limited SAR Understanding: The impact of the 4-methyl group on:
Synthetic and Formulation Challenges: Commercial scarcity [1] [4] [6] indicates difficult synthesis or purification. The reported route via 2-chloro-4-methyl-3-nitropyridine is low-yielding due to regioselectivity issues in nitration and substitution [5]. Priority Objective: Develop optimized, high-yield protocols (e.g., microwave-assisted nucleophilic substitution, continuous flow nitration) and characterize stability under physiological conditions (pH 7.4 PBS, simulated gastric fluid).
Lack of Translational Studies: While analogs show promise in vitro, no in vivo efficacy or pharmacokinetic data exists for methyl-substituted variants. Priority Objective: Evaluate lead derivatives in H. pylori colonization models (urease focus) or blood-brain barrier permeability/imaging studies in rodents (neurology focus).
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1